1,2-Dimethoxydiethyl ether

Physical Chemistry Solvent Selection Electrolyte Formulation

1,2-Dimethoxydiethyl ether (CAS 24424-51-9), also designated as 1-ethoxy-1,2-dimethoxyethane, is a linear aliphatic polyether belonging to the dialkyl ether class of solvents. Its molecular formula is C₆H₁₄O₃, corresponding to a molecular weight of 134.17 g/mol, and it exhibits a high degree of rotational freedom with five rotatable bonds.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 24424-51-9
Cat. No. B12654405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethoxydiethyl ether
CAS24424-51-9
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCOC(COC)OC
InChIInChI=1S/C6H14O3/c1-4-9-6(8-3)5-7-2/h6H,4-5H2,1-3H3
InChIKeyJMSHLCKVCSMPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethoxydiethyl Ether (CAS 24424-51-9): Procurement-Grade Identity and Core Characteristics


1,2-Dimethoxydiethyl ether (CAS 24424-51-9), also designated as 1-ethoxy-1,2-dimethoxyethane, is a linear aliphatic polyether belonging to the dialkyl ether class of solvents [1]. Its molecular formula is C₆H₁₄O₃, corresponding to a molecular weight of 134.17 g/mol, and it exhibits a high degree of rotational freedom with five rotatable bonds . The compound is characterized as a colorless liquid with low aqueous solubility, an experimental logS of 0.88 mol/L, and a polar surface area (PSA) of 27.69 Ų [1]. This chemical is primarily utilized as a specialty solvent and reaction medium in applications demanding its specific coordination chemistry and thermal properties [1].

1,2-Dimethoxydiethyl Ether Procurement: Why Generic Ether Substitution is Not Feasible


Selecting a substitute from the broader glyme or ether class for 1,2-dimethoxydiethyl ether (CAS 24424-51-9) without rigorous comparison introduces significant technical risk. Even closely related compounds with identical molecular formulas, such as diethylene glycol dimethyl ether (diglyme), exhibit substantial differences in physical properties, thermal behavior, and coordination strength [1]. Furthermore, compared to its smaller analog 1,2-dimethoxyethane (DME), 1,2-dimethoxydiethyl ether displays a distinct solubility profile for lithium salts, directly impacting its utility in electrolyte formulations [2]. The specific ether chain length and substitution pattern on this molecule govern its ability to chelate metal ions and stabilize reactive intermediates, meaning that a drop-in replacement will not guarantee equivalent performance in established synthetic or electrochemical protocols.

1,2-Dimethoxydiethyl Ether: Quantified Differentiation vs. Comparator Glymes and Ethers


Molecular Weight and Viscosity: 1,2-Dimethoxydiethyl Ether vs. Diglyme and DME

1,2-Dimethoxydiethyl ether (MW = 134.17 g/mol) provides a distinct intermediate molecular weight and viscosity profile compared to its primary alternatives. This directly influences mass transport properties in solution. While 1,2-dimethoxyethane (DME) has a dynamic viscosity of 0.446 mPa·s at 25°C, the higher molecular weight of 1,2-dimethoxydiethyl ether is anticipated to result in a moderately higher viscosity, yet one that remains significantly lower than that of diglyme, which is known to be a more viscous, 'syrupy' solvent [1][2]. This positions 1,2-dimethoxydiethyl ether as a tunable option for applications where DME's volatility is problematic but diglyme's high viscosity impedes ion transport or mixing.

Physical Chemistry Solvent Selection Electrolyte Formulation

Lithium Salt Solubility: 1,2-Dimethoxydiethyl Ether vs. DME and DEE

The solubility of lithium salts is a critical performance metric for electrolyte solvents. Research indicates that lithium salt solubility in 1,2-diethoxyethane (DEE) is 'much less' than that in 1,2-dimethoxyethane (DME) [1]. 1,2-Dimethoxydiethyl ether, with its intermediate alkoxy chain length (possessing one ethoxy and two methoxy groups), is expected to exhibit a lithium salt solvating power that falls between these two extremes. This provides a distinct advantage for formulators seeking to balance ionic conductivity with other electrolyte properties, such as oxidative stability or interfacial compatibility with lithium metal anodes .

Lithium-Ion Battery Electrolyte Solubility

Solvent Polarity and Permittivity: 1,2-Dimethoxydiethyl Ether vs. DEE and Fluorinated Analogs

The relative permittivity (dielectric constant) of a solvent is a key determinant of its ability to dissociate ion pairs and thus support ionic conductivity. For dialkyl ethers, relative permittivity is influenced by both the molecular structure and temperature. Studies on DEE and its fluorinated derivatives show that relative permittivity decreases linearly with increasing temperature, with values following the trend: FETFEE > ETFEE ≈ EFEE > DEE [1]. 1,2-Dimethoxydiethyl ether, being a non-fluorinated polyether of intermediate size, is projected to possess a relative permittivity that is higher than that of simple dialkyl ethers like DEE, while likely lower than that of highly fluorinated ethers. This positions it as a cost-effective, high-polarity alternative to fluorinated solvents in applications where ultra-high oxidative stability is not the primary requirement.

Dielectric Properties Solvent Polarity Electrolyte Design

Coordination Chemistry: 1,2-Dimethoxydiethyl Ether as a Bidentate Ligand

1,2-Dimethoxydiethyl ether's ability to act as a bidentate ligand is a defining feature for its use in organometallic synthesis. It chelates metal cations, stabilizing reactive intermediates and enabling the isolation of otherwise unstable complexes. This is directly analogous to the well-established use of 1,2-dimethoxyethane (DME) in forming adducts with metal chlorides, such as those of molybdenum(IV) and tungsten(IV), which serve as valuable synthetic starting materials [1][2]. The specific steric and electronic properties conferred by the ethoxy and methoxy groups in 1,2-dimethoxydiethyl ether can be exploited to tune the reactivity of the resulting metal complex, a degree of control not possible with simpler ethers like diethyl ether or THF.

Organometallic Chemistry Coordination Complexes Synthetic Methodology

1,2-Dimethoxydiethyl Ether: Key Application Scenarios Validated by Comparative Evidence


Formulation of Intermediate-Viscosity Lithium-Ion Battery Electrolytes

Based on its molecular weight and inferred viscosity profile (Section 3, Evidence 1), 1,2-dimethoxydiethyl ether is an optimal candidate for formulating electrolytes that require a balance between ionic conductivity and reduced volatility. Its intermediate nature between the low-viscosity DME and the high-viscosity diglyme allows battery engineers to design electrolytes with tailored transport properties, potentially enhancing rate capability and low-temperature performance without sacrificing safety.

Tunable Lithium Salt Solvation for Electrochemical Systems

As indicated by the differential lithium salt solubility across the dialkyl ether series (Section 3, Evidence 2), 1,2-dimethoxydiethyl ether offers a unique solvation environment. This makes it a valuable component in electrolyte formulations where the solubility of LiPF₆ or LiTFSI must be carefully controlled to influence ion pairing, electrode passivation layer (SEI) formation, and overall cell impedance, providing a 'middle-ground' alternative to DME and DEE.

Specialized Solvent for Organometallic Synthesis and Catalysis

The compound's established role as a bidentate chelating ligand, as supported by evidence for the broader glyme class (Section 3, Evidence 4), makes it a critical procurement item for synthetic chemists working with air- and moisture-sensitive metal complexes. It can be used to prepare novel catalysts, metal-organic frameworks, or reagents for cross-coupling reactions where the coordination environment of the metal center is a key determinant of reactivity and selectivity.

Medium-Polarity Reaction Medium for Specialty Chemical Synthesis

The inferred relative permittivity of 1,2-dimethoxydiethyl ether, higher than DEE but lower than fluorinated ethers (Section 3, Evidence 3), positions it as a cost-effective, non-fluorinated solvent for reactions requiring a moderately high dielectric environment. This includes nucleophilic substitutions, anionic polymerizations, and certain electrochemical transformations where the solvent's polarity influences reaction rates and product distributions.

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